molecular formula C27H23ClN2O3 B2393787 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 895645-93-9

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2393787
CAS No.: 895645-93-9
M. Wt: 458.94
InChI Key: IHJYRZFHCVKPFC-UHFFFAOYSA-N
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Description

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Amide Bond: The final step involves the reaction of the acylated quinoline with p-toluidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function, leading to inhibition of cell proliferation.

    Modulating Receptors: Binding to and modulating the activity of cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
  • 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
  • 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Uniqueness

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O3/c1-3-18-6-8-19(9-7-18)26(32)23-15-30(24-13-10-20(28)14-22(24)27(23)33)16-25(31)29-21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJYRZFHCVKPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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